methyl 2-amino-4-[(3S)-3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl]-5-fluorobenzoate
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Overview
Description
Methyl 2-amino-4-[(3S)-3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl]-5-fluorobenzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorinated benzoate moiety, a piperidine ring, and a tert-butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-[(3S)-3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl]-5-fluorobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorinated Benzoate Moiety: This step involves the coupling of the fluorinated benzoate with the piperidine ring, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of flow microreactor systems for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-[(3S)-3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl]-5-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzoate moiety .
Scientific Research Applications
Methyl 2-amino-4-[(3S)-3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl]-5-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Research: It is used in the study of biological pathways and mechanisms, including its interactions with proteins and other biomolecules.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-[(3S)-3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl]-5-fluorobenzoate involves its interaction with specific molecular targets. The fluorinated benzoate moiety can interact with hydrophobic pockets in proteins, while the piperidine ring and amino group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: This compound shares the tert-butoxycarbonyl-protected amino group and a heterocyclic ring but differs in the presence of a selenazole ring.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound has a similar protective group and a benzoate moiety but includes a hydroxy group and a phenyl ring.
Uniqueness
Methyl 2-amino-4-[(3S)-3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl]-5-fluorobenzoate is unique due to its combination of a fluorinated benzoate moiety, a piperidine ring, and a tert-butoxycarbonyl-protected amino group.
Properties
Molecular Formula |
C18H26FN3O4 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 2-amino-5-fluoro-4-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoate |
InChI |
InChI=1S/C18H26FN3O4/c1-18(2,3)26-17(24)21-11-6-5-7-22(10-11)15-9-14(20)12(8-13(15)19)16(23)25-4/h8-9,11H,5-7,10,20H2,1-4H3,(H,21,24)/t11-/m0/s1 |
InChI Key |
DTODWRPKCSHLTL-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCN(C1)C2=C(C=C(C(=C2)N)C(=O)OC)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=C(C(=C2)N)C(=O)OC)F |
Origin of Product |
United States |
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